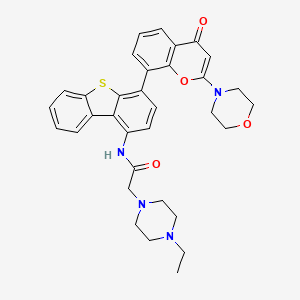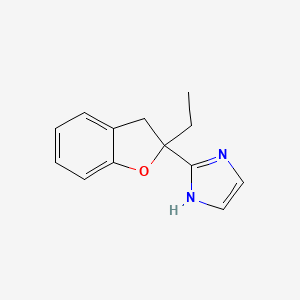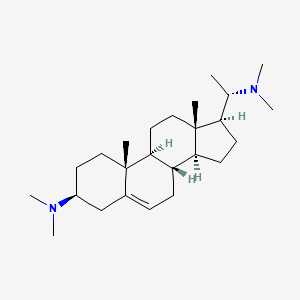![molecular formula C18H25N3O2 B1673933 5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one CAS No. 139547-89-0](/img/structure/B1673933.png)
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de L-702007 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. Les voies de synthèse exactes et les conditions de réaction sont exclusives et ne sont pas largement divulguées dans la littérature publique. l'approche générale implique l'utilisation de réactifs et de catalyseurs spécifiques pour réaliser les transformations chimiques souhaitées . Les méthodes de production industrielle de L-702007 ne sont pas non plus disponibles au public, mais elles impliquent probablement l'optimisation de la voie de synthèse pour la production à grande échelle, assurant un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
L-702007 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent les oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L-702007 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans les études impliquant des inhibiteurs de la transcriptase inverse du VIH-1.
Biologie : Il est utilisé dans les tests biochimiques pour étudier l'inhibition de la transcriptase inverse du VIH-1.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement du VIH/SIDA.
Mécanisme d'action
L-702007 exerce ses effets en inhibant l'activité de la transcriptase inverse du VIH-1, une enzyme cruciale pour la réplication du virus VIH. En se liant à l'enzyme, L-702007 empêche la conversion de l'ARN viral en ADN, bloquant ainsi le processus de réplication. Cette inhibition perturbe le cycle de vie viral et réduit la charge virale chez les personnes infectées .
Applications De Recherche Scientifique
L-702007 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving HIV-1 reverse transcriptase inhibitors.
Biology: It is used in biochemical assays to study the inhibition of HIV-1 reverse transcriptase.
Medicine: It has potential therapeutic applications in the treatment of HIV/AIDS.
Mécanisme D'action
L-702007 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus. By binding to the enzyme, L-702007 prevents the conversion of viral RNA into DNA, thereby blocking the replication process. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
L-702007 est unique en son genre par son inhibition puissante de la transcriptase inverse du VIH-1. Des composés similaires comprennent :
Zidovudine : Un autre inhibiteur de la transcriptase inverse utilisé dans le traitement du VIH/SIDA.
Lamivudine : Un analogue nucléosidique inhibiteur de la transcriptase inverse.
Névirapine : Un inhibiteur non nucléosidique de la transcriptase inverse.
Comparé à ces composés, L-702007 a montré une puissance et une spécificité plus élevées dans l'inhibition de la transcriptase inverse du VIH-1 .
Propriétés
Numéro CAS |
139547-89-0 |
|---|---|
Formule moléculaire |
C18H25N3O2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-6-13-8-15(18(23-5)21-12(13)4)10-19-16-9-14(7-2)11(3)20-17(16)22/h8-9,19H,6-7,10H2,1-5H3,(H,20,22) |
Clé InChI |
IUKVADMYSQZSIH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(N=C1C)OC)CNC2=CC(=C(NC2=O)C)CC |
SMILES canonique |
CCC1=CC(=C(N=C1C)OC)CNC2=CC(=C(NC2=O)C)CC |
Apparence |
Solid powder |
Key on ui other cas no. |
139547-89-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(N-((5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one 5-EMMPO L 702007 L-702007 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



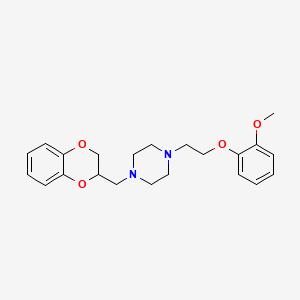
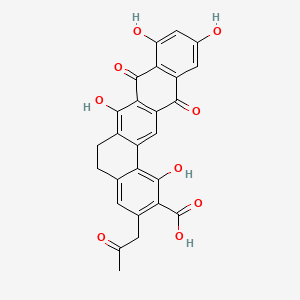
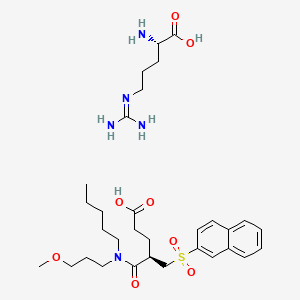


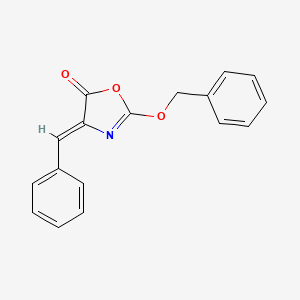
![hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673859.png)

